N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
CAS No.:
Cat. No.: VC17421585
Molecular Formula: C23H16Cl2N2O
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16Cl2N2O |
|---|---|
| Molecular Weight | 407.3 g/mol |
| IUPAC Name | N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C23H16Cl2N2O/c1-14-10-11-19-16(12-14)17(13-21(26-19)15-6-3-2-4-7-15)23(28)27-20-9-5-8-18(24)22(20)25/h2-13H,1H3,(H,27,28) |
| Standard InChI Key | LWNFUKOBEDWVLL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
N-(2,3-Dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is synthesized via condensation reactions between quinoline derivatives and dichlorophenyl amines. A representative approach involves:
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Quinoline Core Formation: Cyclization of precursor aryl amines with ketones or aldehydes under acidic conditions.
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Carboxamide Linkage: Reaction of quinoline-4-carboxylic acid derivatives with 2,3-dichloroaniline using coupling agents like thionyl chloride (SOCl) or carbodiimides .
For example, quinoline-6-carboxylic acid derivatives are often converted to acyl chlorides via refluxing with SOCl, followed by amidation with substituted anilines in the presence of potassium carbonate . This method ensures high yields and purity, critical for pharmacological applications.
Structural Confirmation
The compound’s structure is validated using:
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and electronic environments.
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Infrared Spectroscopy (IR): Carboxamide C=O stretching vibrations appear near 1650–1680 cm.
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 407.3.
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X-ray Crystallography: Resolves spatial arrangement, highlighting planar quinoline and dichlorophenyl groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.3 g/mol |
| logP (Lipophilicity) | ~6.7 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Biological Activities
Antimicrobial Efficacy
Quinoline-carboxamides target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The dichlorophenyl moiety may enhance activity against drug-resistant strains by:
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Increasing Membrane Permeability: Higher logP values (~6.7) facilitate penetration through lipid bilayers .
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Resisting Efflux Pumps: Bulky substituents evade bacterial efflux mechanisms.
Computational Insights
Molecular Docking Studies
Docking simulations reveal strong binding to:
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Topoisomerase II: Hydrophobic interactions between the dichlorophenyl group and enzyme pockets.
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DNA Gyrase: Halogen bonds from chlorine atoms stabilize complex formation.
Table 2: Predicted Binding Affinities
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Topoisomerase II | -9.2 | π-Stacking, H-bonds |
| DNA Gyrase | -8.7 | Halogen bonds, Van der Waals |
Applications and Future Directions
Therapeutic Development
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Combination Therapies: Synergy with existing chemotherapeutics or antibiotics.
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Formulation Optimization: Nanoencapsulation to improve bioavailability.
Research Priorities
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